molecular formula C20H16INO B3440891 N-(4-iodophenyl)-2,2-diphenylacetamide CAS No. 70298-75-8

N-(4-iodophenyl)-2,2-diphenylacetamide

Cat. No.: B3440891
CAS No.: 70298-75-8
M. Wt: 413.3 g/mol
InChI Key: LMPYUGVFCHBUHR-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Acetamide (B32628) Derivatives

N-(4-iodophenyl)-2,2-diphenylacetamide belongs to the broader class of halogenated acetamide derivatives. The introduction of halogen atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of compounds. researchgate.net Halogenation can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net The presence of an iodine atom in the para position of the phenyl ring in this compound is particularly noteworthy. Iodinated compounds are utilized as versatile building blocks in organic synthesis and have shown potential in the development of therapeutic agents. mdpi.com

Significance in Medicinal Chemistry and Organic Synthesis Research

While specific research on the biological activity of this compound is not extensively documented in publicly available literature, the broader class of diphenylacetamide and halogenated acetamide derivatives has demonstrated significant potential in medicinal chemistry. For instance, various 2-(halogenated phenyl) acetamide and propanamide analogs have been investigated as potent antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a target for analgesic drug development. nih.gov Furthermore, derivatives of 2-chloro-N,N-diphenylacetamide have been synthesized and evaluated for their analgesic activity, with some compounds showing significant effects in preclinical models. orientjchem.org The structural similarities of this compound to these bioactive molecules suggest its potential as a scaffold for the design of new therapeutic agents.

In the realm of organic synthesis, the development of methods for the formation of carbon-iodine bonds is an active area of research. researchgate.net The synthesis of iodinated aromatic compounds is crucial for their use as intermediates in cross-coupling reactions and for the preparation of radioiodinated molecules for imaging and therapeutic applications. acs.org The synthesis of this compound itself likely involves the reaction of 4-iodoaniline (B139537) with diphenylacetyl chloride or a related activated derivative of diphenylacetic acid.

Historical Overview of Related Diphenylacetamide Analogues in Research

The diphenylacetamide scaffold has been a subject of investigation in medicinal chemistry for several decades. Early research into this class of compounds often focused on their central nervous system activities. More recently, the focus has expanded to include a wider range of therapeutic targets. For example, various derivatives of diphenylamine, a precursor to many diphenylacetamides, have been explored for their antimicrobial properties. researchgate.net The synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues has also been reported, with some of these compounds exhibiting promising antimicrobial activity. researchgate.net This historical context underscores the versatility of the diphenylacetamide core structure in generating compounds with diverse biological activities.

Research Gaps and Future Academic Perspectives for this compound

Despite the interest in related compounds, there is a clear research gap concerning the specific biological activities and potential applications of this compound. Future academic research could focus on several key areas:

Synthesis and Characterization: While the general synthetic route can be inferred, detailed studies on optimizing the synthesis of this compound and its analogues would be valuable.

Biological Screening: A comprehensive biological evaluation of this compound against a panel of therapeutic targets is warranted. Given the activities of related compounds, screening for analgesic, antimicrobial, and anticancer properties would be a logical starting point.

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a library of analogues with variations in the halogen substituent and the diphenylacetamide moiety would provide valuable insights into the structure-activity relationships of this chemical class.

Computational Modeling: Molecular modeling studies could be employed to predict the binding modes of this compound to various biological targets and to guide the design of more potent and selective derivatives. nih.gov

The future of research on this compound and related iodinated compounds appears promising. The growing interest in hypervalent iodine reagents and their applications in organic synthesis suggests that new and efficient methods for the preparation of such compounds will continue to be developed. scispace.comnih.govnih.gov Furthermore, the continued exploration of halogenated compounds in drug discovery, driven by their ability to fine-tune molecular properties, indicates that iodinated scaffolds like the one found in this compound will remain an important area of investigation. nih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-iodophenyl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16INO/c21-17-11-13-18(14-12-17)22-20(23)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPYUGVFCHBUHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801269590
Record name N-(4-Iodophenyl)-α-phenylbenzeneacetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70298-75-8
Record name N-(4-Iodophenyl)-α-phenylbenzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70298-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Iodophenyl)-α-phenylbenzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801269590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of N 4 Iodophenyl 2,2 Diphenylacetamide

Established Synthetic Routes for Amide Bond Formation

The creation of the amide linkage in N-(4-iodophenyl)-2,2-diphenylacetamide is a cornerstone of its synthesis. Several reliable methods are available to the synthetic chemist.

Nucleophilic Acyl Substitution Strategies

A classic and highly effective method for forming amides is through nucleophilic acyl substitution, most commonly involving the reaction of an amine with a reactive carboxylic acid derivative such as an acyl chloride. In this context, diphenylacetyl chloride is a key reagent. hmdb.ca

The synthesis commences with the conversion of diphenylacetic acid to diphenylacetyl chloride. This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting diphenylacetyl chloride is a highly reactive electrophile. nih.gov It is then reacted with 4-iodoaniline (B139537). The lone pair of electrons on the nitrogen atom of 4-iodoaniline attacks the electrophilic carbonyl carbon of diphenylacetyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide bond. The reaction is typically carried out in an aprotic solvent, and often in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to scavenge the hydrogen chloride (HCl) that is generated as a byproduct.

A general representation of this two-step process is as follows:

Activation of Diphenylacetic Acid: (C₆H₅)₂CHCOOH + SOCl₂ → (C₆H₅)₂CHCOCl + SO₂ + HCl

Amide Formation: (C₆H₅)₂CHCOCl + H₂NC₆H₄I + Base → (C₆H₅)₂CHCONHC₆H₄I + Base·HCl

Condensation Reactions with 4-iodoaniline and Diphenylacetic Acid Derivatives

Modern synthetic chemistry often favors direct condensation reactions between a carboxylic acid and an amine, which avoids the need to first prepare a more reactive derivative like an acyl chloride. These reactions are facilitated by the use of coupling agents.

A widely used and efficient method for this purpose is the use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). rsc.orgchemicalbook.com In this process, the carboxylic acid (diphenylacetic acid) first reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by 4-iodoaniline. The role of HOBt is to trap the O-acylisourea intermediate to form an activated HOBt ester. This ester is less prone to side reactions and racemization (if applicable) and reacts efficiently with the amine to yield the desired amide. The use of EDC and a catalytic amount of HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA) or 4-dimethylaminopyridine (B28879) (DMAP) has been shown to be effective for the coupling of various anilines. rsc.orgchemicalbook.com

The general steps for an EDC/HOBt coupling are:

Activation of the carboxylic acid with EDC and HOBt.

Reaction of the activated species with the amine (4-iodoaniline).

Workup to remove the urea (B33335) byproduct and other reagents. nih.gov

One-Pot Synthesis Approaches for Substituted Acetamides

One-pot syntheses are highly valued for their efficiency, as they reduce the number of separate reaction and purification steps. For the synthesis of this compound, a one-pot approach could involve the in-situ generation of a reactive diphenylacetic acid derivative followed immediately by the addition of 4-iodoaniline. For instance, the activating agents for the carboxylic acid and the amine could be added to the same reaction vessel without isolating any intermediates. While specific one-pot syntheses for this exact molecule are not extensively detailed, multi-component reactions for the synthesis of other complex amides and heterocyclic compounds are well-established, suggesting the feasibility of such an approach. nih.gov

Catalytic Methods in Amide Synthesis

The development of catalytic methods for amide bond formation is an area of ongoing research, aiming to replace stoichiometric activating agents with more sustainable catalytic alternatives. These methods often involve transition metal catalysts or organocatalysts. For example, various palladium catalysts have been explored for the synthesis of amides, and boric acid derivatives have also been shown to catalyze the amidation of carboxylic acids with amines under certain conditions. While specific catalytic methods for the synthesis of this compound are not prominently documented, the broader field of catalytic amide synthesis suggests potential future routes for its production.

Precursor Synthesis and Reactant Considerations

The successful synthesis of the target compound relies on the availability and purity of its precursors.

Preparation of 4-iodoaniline and its Derivatives

4-Iodoaniline is a crucial starting material for the synthesis of this compound. chemicalbook.comrsc.orgchemicalbook.comnih.gov It can be prepared through several established methods.

One common laboratory-scale method involves the direct iodination of aniline (B41778). In a procedure outlined in Organic Syntheses, aniline is treated with powdered iodine in the presence of sodium bicarbonate and water. mdpi.com The sodium bicarbonate acts as a base to neutralize the hydroiodic acid formed during the reaction. The crude p-iodoaniline product can be purified by recrystallization from a suitable solvent like gasoline. mdpi.com

An alternative method involves the iodination of acetanilide, which is the acetyl-protected form of aniline. Acetanilide is treated with iodine monochloride in glacial acetic acid to produce 4-iodoacetanilide. nih.gov The acetyl protecting group is then removed by acid-catalyzed hydrolysis (e.g., by boiling with concentrated hydrochloric acid) to yield 4-iodoaniline. nih.gov

Another approach involves the reaction of aniline with iodine in the presence of an oxidizing agent like hydrogen peroxide. researchgate.net

Table of Synthetic Approaches for this compound

Method Reactants Key Reagents/Catalysts General Conditions
Nucleophilic Acyl Substitution 4-Iodoaniline, Diphenylacetyl chloride Pyridine or Triethylamine Aprotic solvent, typically at room temperature or slightly elevated.
Condensation Reaction 4-Iodoaniline, Diphenylacetic acid EDC, HOBt, DIPEA/DMAP Aprotic solvent (e.g., DMF, DCM), room temperature. rsc.org
One-Pot Synthesis 4-Iodoaniline, Diphenylacetic acid Activating agent (e.g., SOCl₂), Base Single reaction vessel, sequential addition of reagents.

| Catalytic Amidation | 4-Iodoaniline, Diphenylacetic acid | Transition metal or Organocatalyst | Varies depending on the catalyst system. |

Table of Mentioned Compounds

Compound Name CAS Number
This compound Not available
4-Iodoaniline 540-37-4 chemicalbook.comrsc.orgchemicalbook.com
Diphenylacetic acid 117-34-0 sigmaaldrich.com
Diphenylacetyl chloride 1871-76-7 hmdb.canih.gov
N,N'-Dicyclohexylcarbodiimide (DCC) 538-75-0
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) 1892-57-5
1-Hydroxybenzotriazole (HOBt) 2592-95-2
Thionyl chloride 7719-09-7
Oxalyl chloride 79-37-8
Triethylamine 121-44-8
Pyridine 110-86-1
Acetanilide 103-84-4
Iodine monochloride 7790-99-0
N,N-Diisopropylethylamine (DIPEA) 7087-68-5
4-Dimethylaminopyridine (DMAP) 1122-58-3
N,N-Diphenylacetamide 519-87-9
N-(4-chlorophenyl)acetamide 103-88-8

Synthesis of 2,2-diphenylacetic acid or its activated forms

The primary precursor for the synthesis of this compound is 2,2-diphenylacetic acid or its more reactive acylating agents. Several established methods exist for the preparation of 2,2-diphenylacetic acid.

One common method involves the reduction of benzilic acid. In a typical procedure, benzilic acid is refluxed with red phosphorus and iodine in glacial acetic acid. nih.govnih.govorgsyn.org This reaction proceeds for several hours, after which the excess phosphorus is filtered off. The product, 2,2-diphenylacetic acid, is then precipitated by pouring the hot filtrate into a solution of sodium bisulfite, which removes excess iodine. nih.govnih.gov Yields for this method are generally high, often exceeding 90%. nih.govnih.gov

Another approach is the Friedel-Crafts-type condensation of glyoxylic acid with benzene (B151609). This reaction can be catalyzed by a solid acid catalyst, such as poly(4-vinylpyridine) supported trifluoromethanesulfonic acid (PVP-TfOH). electronicsandbooks.com The reaction is typically initiated at a low temperature (0 °C) and then allowed to warm to room temperature over several hours. electronicsandbooks.com

Once 2,2-diphenylacetic acid is obtained, it can be converted to a more reactive "activated form," such as an acyl chloride, to facilitate the subsequent amidation reaction. The most common method for this transformation is the reaction of 2,2-diphenylacetic acid with thionyl chloride. The mixture is typically heated under reflux, often in a solvent like anhydrous benzene, to produce 2,2-diphenylacetyl chloride. electronicsandbooks.com

Optimization of Reaction Conditions for Yield and Purity

A plausible and efficient route for the synthesis of this compound involves the reaction of 2,2-diphenylacetyl chloride with 4-iodoaniline in the presence of a base to neutralize the hydrogen chloride byproduct.

Solvent Effects in Amide Formation

The choice of solvent can significantly influence the rate and outcome of the amidation reaction. Aprotic solvents are generally preferred for the reaction between an acyl chloride and an amine to avoid solvolysis of the acyl chloride. Dichloromethane (DCM) is a common choice due to its inertness and ability to dissolve a wide range of organic compounds. nih.gov Other suitable solvents could include tetrahydrofuran (B95107) (THF), acetonitrile, and toluene. For direct coupling of the carboxylic acid with the amine using coupling agents, polar aprotic solvents like dimethylformamide (DMF) are often employed. thieme-connect.com In some cases, solvent-free conditions, particularly under microwave irradiation, can lead to rapid and efficient reactions with simplified workup procedures. researchgate.netasianpubs.org

Temperature and Pressure Optimization

The reaction temperature is a crucial parameter to control. The acylation of amines with acyl chlorides is often exothermic and can be performed at room temperature or even at 0 °C to control the reaction rate and minimize side reactions. nih.gov For less reactive starting materials or when using direct coupling agents, heating may be necessary. For instance, some amide syntheses are conducted at reflux temperatures of the chosen solvent. nih.gov Pressure is not typically a critical parameter for this type of reaction under conventional conditions.

Catalyst Selection and Loading

For the reaction of an acyl chloride with an amine, a catalyst is not strictly necessary, but a base is required to scavenge the HCl produced. A tertiary amine, such as triethylamine or diisopropylethylamine (DIPEA), is commonly used in slight excess. nih.govthieme-connect.com

For the direct coupling of a carboxylic acid with an amine, a variety of coupling agents and catalysts can be employed. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields. thieme-connect.com The catalyst loading for such reactions is typically in the range of stoichiometric amounts for the coupling agent and a catalytic amount for additives.

Reaction Time Studies (e.g., Conventional vs. Microwave/Ultrasonic Irradiation)

Reaction times for amide synthesis can vary from minutes to several hours depending on the reactivity of the substrates and the reaction conditions. Conventional heating methods may require several hours to reach completion. nih.gov

In contrast, non-conventional energy sources like microwave irradiation and ultrasound have been shown to dramatically reduce reaction times and often improve yields. thieme-connect.comresearchgate.netthieme-connect.com Microwave-assisted amide synthesis can often be completed in a matter of minutes, sometimes even without a solvent. electronicsandbooks.comresearchgate.net Similarly, ultrasonic irradiation can accelerate amide coupling reactions, leading to excellent yields in significantly shorter times compared to conventional stirring methods. thieme-connect.comthieme-connect.com

Table 1: General Comparison of Reaction Time for Amide Synthesis

Method Typical Reaction Time Notes
Conventional Heating Hours Dependent on substrate reactivity and temperature.
Microwave Irradiation Minutes Often performed under solvent-free conditions. electronicsandbooks.comresearchgate.net

Chemical Modifications and Derivatization Strategies

The this compound molecule possesses several reactive sites that can be targeted for chemical modification and derivatization, opening avenues for the synthesis of a diverse range of new compounds. The most prominent feature for derivatization is the iodine atom on the phenyl ring, which is an excellent handle for various cross-coupling reactions.

The aryl iodide moiety is a versatile precursor for carbon-carbon and carbon-heteroatom bond formation through palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide variety of substituents at the 4-position of the phenyl ring.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is highly effective for forming new carbon-carbon bonds and can be used to introduce alkyl, alkenyl, or aryl groups. researchgate.netnih.govmdpi.com

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is a powerful tool for the vinylation of aryl halides.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl iodide with an amine in the presence of a palladium catalyst and a base. This allows for the introduction of various primary or secondary amine functionalities. wikipedia.orglibretexts.orgorganic-chemistry.orgrsc.org

Derivatization can also be achieved by targeting the amide functionality itself, although this is generally less common than modifying the aryl iodide. For instance, the N-H bond of the amide could potentially undergo further substitution under specific conditions. Additionally, derivatizing agents for carboxylic acids could, in principle, be adapted to modify the amide group, though this is not a standard transformation. nih.govresearchgate.netrowan.edunsf.gov

Table 2: Potential Derivatization Reactions for this compound

Reaction Reagent/Catalyst Functional Group Introduced
Suzuki-Miyaura Coupling R-B(OH)₂, Pd catalyst, base Aryl, vinyl, alkyl
Heck Reaction Alkene, Pd catalyst, base Substituted alkene

Substitution Reactions on the Halogenated Phenyl Ring

The iodine atom on the phenyl ring of this compound serves as a key functional handle for a range of substitution reactions, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the site of the carbon-iodine bond. The high reactivity of the C-I bond makes this compound an excellent substrate for these transformations. acs.org

Suzuki-Miyaura Coupling: This reaction is one of the most widely used methods for forming carbon-carbon bonds and involves the coupling of an organoboron reagent with an organic halide. acs.org While specific studies on this compound are not extensively documented, the general principles of Suzuki-Miyaura coupling on aryl iodides are well-established. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system. Given the structural similarities, the conditions used for the Suzuki-Miyaura coupling of other N-aryl amides can be considered applicable. For instance, the coupling of N-aryl-bromoaryl compounds with arylboronic acids has been successfully achieved using palladium catalysts with various phosphine (B1218219) ligands. nih.gov

A representative Suzuki-Miyaura reaction is depicted below:

Suzuki-Miyaura Reaction Scheme
Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Pd₂(dba)₃ / S-PhosK₃PO₄THF50High nih.gov
Pd(OAc)₂ / XPhosK₂CO₃MethanolRoom TempHigh rsc.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. msu.edunih.gov The reactivity of aryl iodides in Sonogashira coupling is generally high. msu.edu The reaction of this compound with a terminal alkyne would be expected to proceed under standard Sonogashira conditions, typically involving a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI), and an amine base (e.g., triethylamine, diisopropylamine). nih.govresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. acs.orgquizlet.com The N-arylation of primary and secondary amines with aryl iodides is a well-developed transformation. nih.gov Applying this to this compound would allow for the introduction of a variety of amine nucleophiles at the 4-position of the phenyl ring. The choice of palladium catalyst and ligand is crucial for achieving high yields and functional group tolerance. nih.gov

Direct nucleophilic aromatic substitution (SNAr) of the iodine atom in this compound by a nucleophile is generally challenging. SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the aromatic ring towards nucleophilic attack. chemrxiv.orgresearchgate.net The N-(2,2-diphenylacetyl) group is not sufficiently electron-withdrawing to facilitate this reaction under standard conditions.

In some specialized cases, nucleophilic aromatic substitution of hydrogen on anilido ligands bound to highly oxidizing metal centers has been observed, demonstrating a reversal of the typical reactivity (umpolung). researchgate.net This highlights the potential for non-traditional substitution pathways under specific catalytic conditions.

Modifications of the Amide Linkage (e.g., Hydrolysis, Alkylation)

The amide bond in this compound can be subjected to various chemical transformations, including hydrolysis and alkylation.

Hydrolysis: The amide linkage can be cleaved under acidic or basic conditions to yield 4-iodoaniline and 2,2-diphenylacetic acid. Basic hydrolysis is often carried out using a strong base such as sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent or a mixture of solvents. syr.edu The rate of hydrolysis can be influenced by steric and electronic factors. syr.edu

Alkylation: N-Alkylation of the amide can be achieved using various alkylating agents. The reaction can proceed via O-alkylation followed by rearrangement to the more thermodynamically stable N-alkylated product. The choice of alkylating agent and reaction conditions (e.g., use of a base, phase-transfer catalyst) can influence the selectivity and yield of the N-alkylation. For instance, the use of alcohols as alkylating agents in the presence of a nickel catalyst has been reported for the N-alkylation of phenylacetamide.

Functionalization of the Diphenylacetamide Moiety

The diphenylacetamide portion of the molecule offers further sites for functionalization, although this area is less explored for this specific compound. The two phenyl rings of the diphenylmethyl group can potentially undergo electrophilic aromatic substitution reactions, such as nitration or halogenation. However, the reactivity of these rings might be influenced by the bulky acetamide (B32628) group.

Alkylation at the α-carbon (the methylene (B1212753) bridge) of the diphenylacetamide moiety could be another synthetic route. This would likely require the generation of an enolate under strong basic conditions, followed by reaction with an electrophile. The direct enantioselective alkylation of related arylacetic acids has been achieved using chiral lithium amides.

Synthesis of Analogues with Varied Iodine Position (e.g., 3-iodo vs. 4-iodo)

The synthesis of analogues of this compound with the iodine atom at different positions on the phenyl ring, such as the 3-iodo isomer, can be readily achieved. The general synthetic approach involves the acylation of the corresponding iodinated aniline with 2,2-diphenylacetyl chloride or a related activated derivative of 2,2-diphenylacetic acid.

For example, the synthesis of N-(3-iodophenyl)-2,2-diphenylacetamide would start from 3-iodoaniline. The reaction with 2,2-diphenylacetyl chloride in the presence of a base, such as pyridine or triethylamine, would yield the desired product. This straightforward synthetic route allows for the preparation of a variety of positional isomers, which can be valuable for structure-activity relationship (SAR) studies in medicinal chemistry or for creating diverse building blocks for materials science.

Structural Elucidation and Conformational Analysis of N 4 Iodophenyl 2,2 Diphenylacetamide

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the elucidation of the molecular structure of N-(4-iodophenyl)-2,2-diphenylacetamide. By combining data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS), a detailed picture of the compound's connectivity and functional groups can be established.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Assignments

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms in a molecule. For this compound, ¹H and ¹³C NMR spectra would provide key information about the chemical environment of each hydrogen and carbon atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methine proton, and the amide proton. The aromatic region would likely display a set of doublets for the para-substituted iodophenyl ring, with chemical shifts influenced by the iodine atom. chemicalbook.comresearchgate.net The protons on the two phenyl rings of the diphenylacetyl group would likely appear as a complex multiplet. The methine proton (CH) would be a singlet, and the amide proton (NH) would also present as a singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals would be expected for the carbonyl carbon, the methine carbon, and the various aromatic carbons. The carbon atom bonded to the iodine (ipso-carbon) is expected to be significantly shielded due to the "heavy atom effect," resulting in a signal at a lower chemical shift compared to the corresponding carbon in non-iodinated analogs. rsc.orgnih.gov The substitution of a less electronegative halogen like iodine in place of chlorine or bromine is known to cause a downfield shift for the ipso-carbon in substituted benzenes. rsc.org The chemical shifts of the ortho, meta, and para carbons are also influenced by the substituent. pearson.comresearchgate.net

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in definitively assigning the proton and carbon signals. A COSY spectrum would show correlations between coupled protons, for instance, between the ortho and meta protons on the iodophenyl ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon signal, confirming the assignments made from the 1D spectra.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Amide (NH)8.0 - 9.0-
Methine (CH)5.0 - 5.555 - 60
Phenyl (C₆H₅)7.2 - 7.5127 - 130
Iodophenyl (ortho to NH)7.5 - 7.7120 - 125
Iodophenyl (meta to NH)7.6 - 7.8135 - 140
Carbonyl (C=O)-170 - 175
C-I-90 - 95

Note: These are predicted values based on known substituent effects and data from analogous compounds. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a strong absorption band for the N-H stretching vibration in the region of 3200-3400 cm⁻¹. msu.edu The C=O stretching vibration of the amide group would give rise to a strong, sharp peak around 1650-1680 cm⁻¹. libretexts.org The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretch of the methine group would be observed just below 3000 cm⁻¹. The C-I stretching frequency is expected to be in the far-infrared region, typically between 500-600 cm⁻¹, due to the heavy mass of the iodine atom. chemistrytalk.org

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric stretching of the aromatic rings would be expected to produce strong signals. Due to the polarizability of the C-I bond, the C-I stretching vibration may also be observable in the Raman spectrum.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
N-HStretch3200 - 3400Medium-Strong
Aromatic C-HStretch3000 - 3100Medium
Aliphatic C-HStretch2900 - 3000Medium
C=O (Amide I)Stretch1650 - 1680Strong
N-H (Amide II)Bend1510 - 1550Medium
C=CAromatic Stretch1400 - 1600Medium
C-IStretch500 - 600Weak-Medium

Mass Spectrometry (MS, HR-ESI-MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): HR-ESI-MS would provide the accurate mass of the molecular ion of this compound, allowing for the determination of its elemental formula. Iodine is monoisotopic (¹²⁷I), so the molecular ion peak [M]⁺ would be a single peak, unlike the M+2 peaks observed for chloro and bromo analogs. docbrown.info

Fragmentation Pattern: The fragmentation of this compound under mass spectrometric conditions would likely involve cleavage of the amide bond and the C-C bond adjacent to the carbonyl group. Common fragments would include the diphenylmethyl cation and the 4-iodoaniline (B139537) cation. The loss of the iodine atom could also be observed. Deiodination can sometimes be induced in the ESI source, particularly when using formic acid as a mobile phase additive. nih.govresearchgate.net A characteristic ion at m/z 127 corresponding to I⁺ would be a strong indicator of an iodine-containing compound. docbrown.info The selective detection of organic iodine compounds can be achieved by monitoring for the iodine product ion in tandem mass spectrometry. acs.orgresearchgate.net

UV-Vis-NIR Spectral Studies

While UV-Vis spectroscopy is often used for quantitative analysis, it can also provide insights into the electronic structure of a molecule. The UV-Vis spectrum of this compound in a suitable solvent would be expected to show absorption bands corresponding to π-π* transitions of the aromatic rings and n-π* transitions of the carbonyl group. researchgate.net The substitution of iodine onto the phenyl ring may cause a bathochromic (red) shift in the absorption maxima compared to non-halogenated or chloro-substituted analogs due to the influence of the halogen on the electronic energy levels. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction (SC-XRD) for Absolute Structure and Molecular Conformation

Although a specific crystal structure for this compound is not available in the searched literature, the crystal structure of the closely related N-(4-chlorophenyl)-2,2-diphenylacetamide provides a reliable model for its expected solid-state conformation.

In the chloro-analog, the molecule adopts a specific conformation where the chloro-substituted benzene (B151609) ring is nearly perpendicular to the two phenyl rings of the diphenylacetamide moiety. nih.gov A similar perpendicular arrangement would be expected for the iodo-derivative. The crystal packing is likely to be influenced by intermolecular hydrogen bonds between the amide N-H group of one molecule and the carbonyl oxygen of a neighboring molecule, forming chains or more complex networks.

The presence of the large, polarizable iodine atom could lead to additional intermolecular interactions, such as halogen bonding (C-I···O or C-I···π interactions), which are known to play a significant role in the crystal packing of iodo-aromatic compounds. nih.govresearchgate.netresearchgate.net These interactions could lead to differences in the crystal packing and unit cell parameters compared to the chloro-analog.

Interactive Data Table: Predicted Crystallographic Parameters for this compound (based on the chloro-analog)

Parameter Value for N-(4-chlorophenyl)-2,2-diphenylacetamide Predicted Trend for this compound
Crystal SystemMonoclinicLikely Monoclinic
Space GroupP2₁/cDependent on packing, could be similar
a (Å)10.123 (2)Likely to increase
b (Å)10.987 (2)Likely to increase
c (Å)16.145 (3)Likely to increase
β (°)106.23 (3)May change slightly
V (ų)1724.1 (6)Likely to increase
Z44

Note: The predicted trends are based on the larger van der Waals radius and mass of iodine compared to chlorine.

Analysis of Dihedral Angles and Torsion Angles

The three-dimensional structure of this compound is largely defined by the spatial arrangement of its phenyl rings. In the analogous chloro-compound, the molecule adopts a specific, twisted conformation. The 4-halophenyl ring is oriented almost perpendicularly to the two phenyl rings of the diphenylacetamide moiety. nih.govresearchgate.net This perpendicular arrangement is a significant structural feature.

The dihedral angle between the two phenyl rings of the diphenylacetyl group in the chloro-analogue is reported to be 87.17 (9)°. nih.govresearchgate.net The chloro-substituted benzene ring forms dihedral angles of 87.33 (9)° and 88.69 (9)° with these two rings, respectively. nih.govresearchgate.net This near-orthogonal orientation minimizes steric hindrance between the bulky phenyl groups. It is anticipated that this compound would adopt a very similar conformation, as the substitution of chlorine with the larger iodine atom at the para-position would not significantly alter the steric pressures dictating the orientation of the phenyl rings.

Table 1: Key Dihedral Angles in the Analogue N-(4-chlorophenyl)-2,2-diphenylacetamide nih.govresearchgate.net

Interacting PlanesDihedral Angle (°)
Phenyl Ring 1 vs. Phenyl Ring 287.17 (9)
4-Chlorophenyl Ring vs. Phenyl Ring 187.33 (9)
4-Chlorophenyl Ring vs. Phenyl Ring 288.69 (9)

Intermolecular Interactions and Crystal Packing Motifs

The solid-state architecture of this compound is governed by a combination of strong and weak intermolecular interactions. These forces, including hydrogen bonds, halogen bonds, and π-system interactions, work in concert to form a stable, three-dimensional crystalline lattice.

A primary and highly influential interaction in the crystal packing of amides is the hydrogen bond between the amide N–H group (donor) and the carbonyl oxygen (O=C) (acceptor). In the crystal structure of the chloro-analogue, molecules are linked by intermolecular N–H···O hydrogen bonds, forming chains that extend along the c-axis. nih.govresearchgate.net This robust and directional interaction is a key motif that organizes the molecules into one-dimensional supramolecular assemblies. Given the conservation of the amide functional group, this N–H···O hydrogen bonding network is undoubtedly a principal organizing feature in the crystal structure of this compound as well.

Table 2: Hydrogen Bond Geometry in the Analogue N-(4-chlorophenyl)-2,2-diphenylacetamide nih.gov

D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
N1—H1N1···O10.84 (2)2.07 (2)2.8598 (19)157 (2)
D = Donor atom; H = Hydrogen; A = Acceptor atom

Beyond the principal N–H···O bonds, weaker C–H···O interactions also contribute to the molecular conformation and crystal packing. A notable feature observed in the chloro-analogue is an intramolecular C–H···O hydrogen bond. This interaction occurs between a hydrogen atom on one of the diphenylacetyl methyl carbons and the carbonyl oxygen atom, forming a six-membered ring motif denoted as S(6). nih.govresearchgate.net This intramolecular interaction helps to lock the conformation of the molecule. It is highly probable that this same S(6) ring motif is present in the iodo-derivative.

A key difference between the subject compound and its chloro-analogue lies in the potential for halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophile. The strength of this interaction increases with the polarizability of the halogen atom (I > Br > Cl > F).

Therefore, the iodine atom in this compound is a much more effective halogen bond donor than the chlorine atom in the analogue. While the chloro-analogue does not feature significant chlorine-mediated halogen bonds, the iodo-derivative has a high potential to form directional interactions, such as I···O, I···N, or I···π contacts, which could play a crucial role in the crystal packing. These interactions would be stronger and more directional than any equivalent interactions involving chlorine, potentially leading to different packing motifs and a denser crystal structure.

The crystal packing of the chloro-analogue is further stabilized by weak C–H···π interactions. nih.govresearchgate.net In these interactions, a C-H bond from one molecule points towards the electron-rich face of a phenyl ring on an adjacent molecule. Specifically, a C-H bond from a diphenylacetyl phenyl ring interacts with the π-system of the chloro-substituted ring of a neighboring molecule. nih.gov Similar C–H···π interactions are expected to contribute to the crystal packing of the iodo-derivative. In contrast, significant face-to-face π–π stacking interactions are not reported as a dominant feature in the crystal packing of the chloro-analogue, likely due to the highly twisted, non-parallel arrangement of the aromatic rings. nih.govresearchgate.net This is also expected to be the case for the iodo-analogue.

Thermal Behavior Analysis

While specific thermogravimetric analysis (TGA) data for this compound was not found in the reviewed literature, an indication of its thermal stability can be inferred from the melting point of its chloro-analogue. N-(4-chlorophenyl)-2,2-diphenylacetamide exhibits a high melting point of 463–465 K (190–192 °C). nih.govresearchgate.net This high melting point suggests significant thermal stability, arising from the molecule's substantial molecular weight and the strong intermolecular N-H···O hydrogen bonds that require considerable energy to disrupt. Given the increased molecular weight and the potential for stronger intermolecular halogen bonding from the iodine atom, it is reasonable to predict that this compound also possesses high thermal stability.

Computational and Theoretical Investigations of N 4 Iodophenyl 2,2 Diphenylacetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex.

Identification of Key Amino Acid Residues Involved in Ligand-Protein Interactions

Information regarding the specific amino acid residues that interact with N-(4-iodophenyl)-2,2-diphenylacetamide is not available in published research. Molecular docking studies, a computational technique used to predict the preferred orientation of a molecule when bound to another, would be necessary to identify these key residues. Such studies would elucidate the binding pocket of a target protein and pinpoint the amino acids that form significant contacts with the ligand.

Molecular Dynamics Simulations

There are no available molecular dynamics (MD) simulation studies for this compound. MD simulations are powerful computational methods that provide insights into the dynamic behavior of molecules over time. For this compound, MD simulations could be employed to study its conformational flexibility, the stability of its binding to a protein target, and the dynamic nature of the interactions within the binding site. Such simulations would offer a more realistic and detailed picture of the binding dynamics than static docking models.

Pre Clinical Biological Activity and Mechanistic Studies of N 4 Iodophenyl 2,2 Diphenylacetamide in Vitro Focus

In Vitro Cellular and Biochemical Assays

In vitro studies are fundamental to characterizing the pharmacological profile of a compound, providing insights into its potential mechanisms of action at a molecular level. The following sections detail the reported activities of N-(4-iodophenyl)-2,2-diphenylacetamide and structurally related analogs in various biochemical and cellular assays.

Enzyme Inhibition Studies

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. The interaction of this compound with specific enzyme systems has been a subject of scientific investigation.

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. orientjchem.org There are two main isoforms, COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is an inducible enzyme often upregulated at sites of inflammation. orientjchem.orgnih.gov

While direct inhibitory data for this compound on COX-1 and COX-2 is not extensively detailed in the reviewed literature, studies on structurally related diphenylacetamide derivatives have been conducted. For instance, a series of novel 2-chloro-N,N-diphenylacetamide derivatives were synthesized and evaluated for their analgesic activity, which is often mediated by COX inhibition. orientjchem.org One of the synthesized compounds, N-(4-(diphenylamino)thiazol-2-yl)-2-((4-((3-methylbenzylidene)amino)phenyl)amino)acetamide, showed significant analgesic response in vivo, suggesting a potential interaction with the COX pathway. orientjchem.org However, specific IC₅₀ values from in vitro COX inhibition assays for this class of compounds are not consistently reported in the available literature. For context, other classes of compounds, such as certain 4,5-diphenyl-4-isoxazolines, have demonstrated potent and selective COX-2 inhibition with IC₅₀ values in the nanomolar range. nih.gov

Table 1: COX-2 Inhibition for a Structurally Unrelated Selective Inhibitor This table is for contextual purposes as direct data on this compound is not available.

Compound Target Enzyme IC₅₀ (µM)
2,3-dimethyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline COX-2 0.004 nih.gov
2,3-dimethyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline COX-1 258 nih.gov

Acyl-CoA:cholesterol acyltransferase (ACAT) is an intracellular enzyme that plays a crucial role in cellular cholesterol metabolism by catalyzing the formation of cholesteryl esters from cholesterol and fatty acyl-CoA. nih.govfrontiersin.org Inhibition of ACAT is a therapeutic strategy investigated for conditions like atherosclerosis and Alzheimer's disease. nih.govfrontiersin.org

Research into acyclic (diphenylethyl)diphenylacetamides revealed potent inhibitors of ACAT. nih.gov While specific data for this compound is not provided, a conformationally restricted analog, cis-[2-(4-Hydroxyphenyl)-1-indanyl]diphenylacetamide, was identified as a highly potent ACAT inhibitor in an in vitro rat hepatic microsomal assay. nih.gov This finding suggests that the diphenylacetamide scaffold is a promising pharmacophore for ACAT inhibition.

Table 2: In Vitro ACAT Inhibition by a Structurally Related Diphenylacetamide Analog

Compound Assay System IC₅₀ (µM)
cis-[2-(4-Hydroxyphenyl)-1-indanyl]diphenylacetamide Rat Hepatic Microsomal ACAT 0.04 nih.gov

Protein Binding Affinity Studies

The ability of a compound to bind with high affinity and selectivity to specific protein receptors, channels, or transporters is a primary determinant of its pharmacological activity.

Translocator Protein (TSPO): The translocator protein (TSPO) is an 18 kDa protein located on the outer mitochondrial membrane. nih.gov It is involved in various cellular functions, including cholesterol transport, steroidogenesis, and apoptosis, and is considered a biomarker for neuroinflammation. nih.gov While direct binding data for this compound is not available, other structurally distinct classes of compounds, such as N,N-dialkyl-2-phenylindol-3-ylglyoxylamides, have been identified as potent and selective TSPO ligands with Ki values in the nanomolar and subnanomolar range. unipi.it This indicates that aromatic and amide-containing structures can effectively interact with the TSPO binding site.

Cannabinoid Receptor 1 (CB1): The cannabinoid receptor 1 (CB1) is a G protein-coupled receptor highly expressed in the central nervous system and is a primary target of endocannabinoids. nih.govnih.gov It plays a role in regulating appetite, pain, and memory. chemrxiv.orgjbclinpharm.org Studies on sterically hindered N-(3,3-diphenyl)propyl-2,2-diphenylacetamide derivatives, which are close structural analogs of this compound, have shown significant binding affinity for the human recombinant CB1 receptor. unibas.it One such analog demonstrated a higher affinity for CB1 receptors than the endogenous ligand anandamide. unibas.it

Table 3: In Vitro CB1 Receptor Binding Affinity for a Structurally Related Diphenylacetamide Analog

Compound Receptor Kᵢ (nM)
N-(3,3-diphenyl)propyl-2,2-diphenylacetamide Human Cannabinoid Receptor 1 (CB1) 58 unibas.it
Anandamide (endogenous ligand) Human Cannabinoid Receptor 1 (CB1) 89 unibas.it

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway, with anti-apoptotic members like Bcl-2 and Bcl-XL representing key targets in cancer therapy. nih.govnih.gov These proteins prevent apoptosis by sequestering pro-apoptotic proteins. nih.gov

Based on a review of the available scientific literature, there are no published in vitro studies detailing the direct binding affinity or interaction of this compound or its close structural analogs with proteins of the Bcl-2 family, such as Bcl-2 or Bcl-XL. The research focus for diphenylacetamide derivatives appears to be centered on other targets, such as those mentioned in the preceding sections.

Cellular Pathway Modulation

Investigation of Cellular Signaling Pathways

No specific studies investigating the effects of this compound on cellular signaling pathways were identified.

Effects on Enzyme and Protein Activity

No data is available detailing the specific enzymatic or protein targets of this compound.

Antimicrobial Research (In vitro)

Antibacterial Activity (e.g., against E. coli, Staphylococcus aureus)

There are no specific reports on the in vitro antibacterial activity of this compound against common bacterial strains like E. coli or Staphylococcus aureus.

Antifungal Activity

Information regarding the in vitro antifungal properties of this compound is not present in the available literature.

Antimycobacterial Activity

No studies were found that evaluated the in vitro antimycobacterial efficacy of this compound.

Antiviral Research (In vitro)

An extensive review of available scientific literature did not yield specific studies evaluating the in vitro efficacy of this compound against viral strains, including Influenza A virus H1N1. While research into novel antiviral agents is ongoing, with various chemical scaffolds being investigated, direct data on this particular compound's anti-influenza activity is not present in the reviewed sources.

Research has shown that other classes of compounds with some structural similarities, such as diphenylurea and N-phenylacetamide derivatives, have been explored for antiviral properties. nih.govnih.govmdpi.comresearchgate.net For instance, certain diphenylurea derivatives have been identified as endocytosis inhibitors, demonstrating broad-spectrum activity against viruses like SARS-CoV-2 and influenza A by preventing viral entry into host cells. nih.gov Similarly, some N-phenylacetamide derivatives containing thiazole (B1198619) moieties have been noted for potential antiviral activities, although specific data against influenza viruses were not detailed. nih.govmdpi.comresearchgate.net However, these findings relate to different, though related, chemical series and cannot be directly extrapolated to this compound.

Consistent with the lack of data on its efficacy against specific viral strains, there is no available research detailing the ability of this compound to reduce viral load in infected cell cultures. Studies on compounds like isoimperatorin (B1672244) or favipiravir (B1662787) demonstrate methods for assessing viral load reduction, such as quantifying viral nucleic acids or protein expression post-treatment, but such experiments have not been reported for this compound. nih.govusu.edu

Anticancer Potential (In vitro Cytotoxicity)

The anticancer potential of the phenylacetamide scaffold, to which this compound belongs, has been evaluated against various human cancer cell lines. Research into a series of synthetic phenylacetamide derivatives has demonstrated significant cytotoxic effects in vitro, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-468. tbzmed.ac.ir

One study investigated eleven phenylacetamide derivatives and found that several compounds exerted potent cytotoxic effects. Specifically, derivative 3c (N-Butyl-2-(2-chlorophenyl)acetamide) and 3d (N-Butyl-2-(2-fluorophenyl)acetamide) showed marked cytotoxicity against the MCF-7 human breast adenocarcinoma cell line with IC₅₀ values of 0.7±0.08 μM and 0.7±0.4 μM, respectively. tbzmed.ac.ir The 3d derivative was also highly effective against the MDA-MB-468 triple-negative breast cancer cell line, exhibiting an IC₅₀ value of 0.6±0.08 μM. tbzmed.ac.ir These findings highlight the potential of the phenylacetamide core structure as a basis for developing potent anticancer agents.

Table 1: Cytotoxicity (IC₅₀) of Phenylacetamide Derivatives on Breast Cancer Cell Lines

Compound DerivativeCell LineIC₅₀ (μM)
3c (N-Butyl-2-(2-chlorophenyl)acetamide)MCF-70.7 ± 0.08
3d (N-Butyl-2-(2-fluorophenyl)acetamide)MCF-70.7 ± 0.4
3d (N-Butyl-2-(2-fluorophenyl)acetamide)MDA-MB-4680.6 ± 0.08
Data sourced from a study on synthetic phenylacetamide derivatives. tbzmed.ac.ir

Mechanistic studies on cytotoxic phenylacetamide derivatives indicate that their anticancer activity is mediated, at least in part, by the induction of apoptosis, or programmed cell death. tbzmed.ac.ir The investigation into the effects of the phenylacetamide derivative 3d on MCF-7 and MDA-MB-468 cancer cells revealed its ability to trigger apoptosis through both intrinsic and extrinsic pathways. tbzmed.ac.ir

The pro-apoptotic mechanism was confirmed through several in vitro assays:

Gene Expression: Treatment with the derivative led to the upregulation of mRNA expression levels of key apoptosis-regulating genes, including Bax (a pro-apoptotic protein) and FasL (Fas Ligand, an initiator of the extrinsic apoptotic pathway). tbzmed.ac.ir A significant increase in the expression of the anti-apoptotic gene Bcl-2 was also noted, which the study suggests may be part of a complex regulatory feedback loop. tbzmed.ac.ir

Caspase Activity: A significant increase in the activity of caspase 3, a critical executioner caspase in the apoptotic cascade, was observed in treated cancer cells compared to control groups. tbzmed.ac.ir

DNA Fragmentation: The TUNEL assay, which detects DNA breaks that are a hallmark of late-stage apoptosis, confirmed that the compound induced significant DNA fragmentation in the cancer cells. tbzmed.ac.ir

These findings collectively suggest that phenylacetamide derivatives can effectively inhibit cancer cell proliferation by actively inducing apoptosis.

Currently, there is no specific research documented in the reviewed literature that utilizes this compound in studies involving multicellular spheroid models. Three-dimensional (3D) spheroid models are increasingly used in cancer research as they more accurately mimic the in vivo tumor microenvironment, including cell-cell interactions, nutrient gradients, and drug penetration challenges, compared to traditional 2D monolayer cultures. nih.govnih.govnih.gov These models are valuable for assessing the efficacy of anticancer drugs in a more physiologically relevant context. nih.govnih.gov While cell lines like MCF-7 have been successfully grown as spheroids to test the cytotoxicity of standard chemotherapeutics, the application of this model to evaluate this compound has not been reported. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design of N 4 Iodophenyl 2,2 Diphenylacetamide Analogues

Impact of Halogen Substitution (Type and Position) on Biological Activity and Conformation

Comparison of Iodine with Bromine, Chlorine, and Fluorine

The substitution of different halogens (iodine, bromine, chlorine, and fluorine) at the para-position of the N-phenyl ring leads to variations in biological activity. While direct comparative studies on N-(4-halophenyl)-2,2-diphenylacetamide for a specific activity are not extensively detailed in the provided search results, general principles from related structures can be inferred.

In studies of related N-phenylacetamide derivatives, the type of halogen has been shown to be a key determinant of activity. For instance, in a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, the presence of a chlorine atom resulted in slightly higher antitubercular activity compared to a bromine atom. mdpi.com This suggests that the electronic and steric properties of the halogen are crucial. Generally, the electronegativity and size of the halogen atom influence its ability to form halogen bonds and other non-covalent interactions with biological targets.

The following table summarizes the general properties of halogens which are considered in SAR studies:

HalogenElectronegativity (Pauling Scale)van der Waals Radius (Å)
Fluorine3.981.47
Chlorine3.161.75
Bromine2.961.85
Iodine2.661.98

This table presents generally accepted values for halogen properties.

In the context of anticonvulsant activity, studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have highlighted that the introduction of a fluorine atom or a trifluoromethyl group was essential for activity. nih.gov This underscores the importance of electron-withdrawing groups at this position for certain biological effects.

Positional Isomerism (e.g., 3-iodo vs. 4-iodo substitution)

The position of the halogen substituent on the N-phenyl ring is another critical factor influencing biological activity. While specific data directly comparing 3-iodo versus 4-iodo substitution in N-phenyl-2,2-diphenylacetamide is limited in the provided search results, studies on analogous compounds provide valuable insights. For example, in a series of N-phenylacetamide derivatives containing a 4-arylthiazole moiety, it was observed that substitution at the 4-position of the benzene (B151609) ring with fluorine, chlorine, or bromine could increase bactericidal activity, whereas substitution at the 3-position was not conducive to improving this activity. mdpi.com This suggests that the para-position is often preferred for optimal interaction with the biological target.

The difference in activity between positional isomers can be attributed to the altered electronic distribution and steric hindrance, which can affect the molecule's ability to adopt the required conformation for binding to a receptor or enzyme active site.

Role of Diphenyl Moiety Modifications

General principles from related diphenyl-containing structures suggest that the aromatic nature of these rings is often crucial for activity, likely through π-π stacking interactions with the biological target. The introduction of substituents on these phenyl rings would be expected to modulate activity based on their electronic and steric properties.

Influence of Acetamide (B32628) Linker Modifications

The acetamide linker is a key structural feature, providing a hydrogen bond donor (N-H) and acceptor (C=O) which are often crucial for target interaction. Modifications to this linker can significantly alter the compound's biological profile.

Studies on related N-phenylacetamide derivatives have explored various modifications of the acetamide group. For instance, the synthesis of N-phenylacetamide-incorporated 1,2,3-triazoles represents a significant alteration of the linker, introducing a new heterocyclic ring system. mdpi.com In another study, the acetamide moiety was part of a larger hybrid structure, being attached to a pyrrolidine-2,5-dione ring, which was found to be crucial for anticonvulsant activity. nih.gov These examples highlight that the acetamide linker can serve as a scaffold for introducing additional pharmacophoric features.

Design Principles for Novel Analogues

The design of novel analogues of N-(4-iodophenyl)-2,2-diphenylacetamide is guided by the SAR data obtained from experimental studies, often in conjunction with computational methods. The goal is to optimize the compound's properties, such as potency, selectivity, and pharmacokinetic profile.

Ligand Design Based on Computational Insights

Computational modeling plays a vital role in the rational design of new analogues. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking can provide valuable insights into the structural requirements for biological activity.

QSAR studies aim to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. For example, a QSAR study on acetamido-N-benzylacetamide derivatives identified key molecular descriptors that correlate with anticonvulsant activity, providing a model to predict the activity of new compounds. scholarsresearchlibrary.com Such models can guide the selection of substituents and modifications to enhance activity.

Molecular docking simulations can predict the binding mode of a ligand within the active site of a biological target. This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts. For instance, in the design of novel dihydrofolate reductase inhibitors, molecular docking was used to understand the binding interactions of sulfonamide-acetamide derivatives. nih.gov By understanding these interactions, medicinal chemists can design new analogues with improved binding affinity and selectivity. nih.govnih.gov

The general workflow for computational ligand design often involves:

Target Identification and Validation: Identifying the biological target responsible for the desired therapeutic effect.

Binding Site Analysis: Characterizing the size, shape, and physicochemical properties of the ligand-binding pocket.

Virtual Screening or de novo Design: Screening large libraries of virtual compounds or designing novel molecules that are predicted to bind to the target.

Docking and Scoring: Predicting the binding mode and estimating the binding affinity of the designed compounds.

Synthesis and Biological Evaluation: Synthesizing the most promising candidates and testing their biological activity to validate the computational predictions.

Through the iterative application of these design principles, researchers can systematically explore the chemical space around the this compound scaffold to develop new and improved therapeutic agents.

Identification of Pharmacophores

The identification of a pharmacophore, the spatial arrangement of essential features that a molecule must possess to interact with a specific biological target, is a cornerstone of rational drug design. For this compound and its analogues, the pharmacophoric features can be deduced from structure-activity relationship (SAR) studies on related N-phenylacetamide derivatives. A pharmacophore model for this class of compounds generally consists of a combination of hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, all positioned in a specific three-dimensional orientation.

The core N-phenylacetamide scaffold itself presents key pharmacophoric elements. The amide moiety contains a hydrogen bond donor (N-H group) and a hydrogen bond acceptor (C=O group), which are crucial for forming interactions with amino acid residues in the binding pocket of a biological target. The two phenyl rings attached to the alpha-carbon (the diphenylmethyl group) contribute a significant hydrophobic volume, which can engage in van der Waals interactions or occupy a large hydrophobic cavity within the receptor.

The N-phenyl ring, substituted with an iodine atom at the para position in the parent compound, represents another critical pharmacophoric feature. The nature and position of the substituent on this ring can significantly influence biological activity. Halogen atoms, such as the iodine in this compound, can act as hydrophobic features and can also participate in halogen bonding, a non-covalent interaction that has gained recognition for its importance in molecular recognition.

Based on SAR studies of various N-phenylacetamide analogues, the following general pharmacophoric model can be proposed:

Aromatic/Hydrophobic Feature (Ar1): One of the phenyl rings of the diphenylmethyl group.

Aromatic/Hydrophobic Feature (Ar2): The second phenyl ring of the diphenylmethyl group.

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the acetamide linker.

Hydrogen Bond Donor (HBD): The N-H group of the acetamide linker.

Aromatic/Hydrophobic Feature with a Halogen Bond Donor (Ar-X): The 4-iodophenyl ring.

The relative spatial orientation of these features is critical for productive binding to a biological target.

Table 1: Inferred Pharmacophoric Features of this compound

Feature IDPharmacophore FeatureStructural MoietyPotential Interaction
Ar1Aromatic/HydrophobicPhenyl ring 1Hydrophobic interaction, π-π stacking
Ar2Aromatic/HydrophobicPhenyl ring 2Hydrophobic interaction, π-π stacking
HBAHydrogen Bond AcceptorCarbonyl group (C=O)Hydrogen bonding with receptor
HBDHydrogen Bond DonorAmide group (N-H)Hydrogen bonding with receptor
Ar-XAromatic/Halogen4-iodophenyl ringHydrophobic interaction, Halogen bonding

Conformational Flexibility and its Impact on Biological Interactions

The rotation around these bonds allows the molecule to adopt a wide range of conformations in solution. However, the energetically preferred conformations will be those that minimize steric hindrance between the bulky phenyl groups. The diphenylmethyl moiety, in particular, creates significant steric bulk, which can restrict the rotational freedom of the adjacent carbonyl group. The planarity of the amide bond (C(O)-N) is generally maintained due to resonance, but slight deviations can occur.

The bioactive conformation, the specific shape the molecule adopts when bound to its biological target, may be one of the low-energy conformations in solution or a higher-energy conformation that is stabilized by the interactions within the binding site. Computational studies and techniques like Nuclear Overhauser Effect (NOESY) spectroscopy on analogous molecules can provide insights into the preferred solution-phase conformations and the energy barriers between them.

The impact of this conformational flexibility on biological interactions is profound. A molecule that is too rigid may not be able to adopt the optimal geometry for binding, while a molecule that is too flexible may pay a significant entropic penalty upon binding, leading to weaker affinity. The diphenylmethyl group, while providing beneficial hydrophobic interactions, also introduces a degree of conformational constraint that can be advantageous. It limits the accessible conformational space, potentially pre-organizing the molecule for binding and reducing the entropic cost.

Furthermore, the relative orientation of the 4-iodophenyl ring with respect to the rest of the molecule is crucial. This orientation is governed by the torsion angle of the N-C(aryl) bond. Different rotational isomers (rotamers) may present the iodine atom in different spatial positions, which can be critical for forming a key halogen bond with the receptor. Therefore, understanding the conformational preferences and the energy landscape of this compound is essential for designing analogues with improved biological activity.

Table 2: Key Rotatable Bonds and Their Potential Impact on Conformation

BondDescriptionPotential Impact on Conformation
Cα-C(O)Between the diphenylmethyl carbon and the carbonyl carbonInfluences the orientation of the diphenylmethyl group relative to the amide plane.
C(O)-NThe amide bondLargely planar, but small torsions can affect the overall shape.
N-C(aryl)Between the amide nitrogen and the 4-iodophenyl ringDetermines the orientation of the substituted phenyl ring, critical for directional interactions like halogen bonding.
Cα-PhenylBonds connecting the alpha-carbon to the two phenyl ringsRotation of these rings affects the overall hydrophobic shape and can influence steric interactions.

Future Research Directions for N 4 Iodophenyl 2,2 Diphenylacetamide

Exploration of Additional Molecular Targets and Pathways

While the initial biological activities of N-(4-iodophenyl)-2,2-diphenylacetamide may be known, its full potential likely remains untapped. The unique combination of a bulky diphenylacetamide group and an iodinated phenyl ring suggests that it could interact with a variety of biological macromolecules. Future research should systematically explore additional molecular targets and biological pathways.

A primary strategy involves computational screening of the compound against large libraries of protein structures. This in silico approach can identify potential binding partners, such as kinases, dehydrogenases, or nuclear receptors, where the compound's structural motifs—particularly the iodine atom capable of halogen bonding and the aromatic rings involved in π-stacking—could form key stabilizing interactions. nih.govnih.gov For instance, recent studies have highlighted the growing appreciation for halogen bonding in inhibitor design for enzymes like 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). nih.gov

Beyond single-target interactions, systems biology approaches could reveal how this compound affects complex cellular networks. nih.gov Techniques like chemical proteomics and transcriptomics can provide an unbiased, global view of the proteins and genes that are impacted by the compound's presence in cells. This could uncover unexpected polypharmacology, where the compound modulates multiple targets, or reveal effects on complex biological processes that involve the cooperative action of many proteins. nih.gov Such network-level analyses can provide crucial information about the compound's broader biological context and potential therapeutic applications. nih.gov

Advanced Synthetic Methodologies for Enhanced Green Chemistry Principles

The synthesis of N-aryl amides is a cornerstone of organic and medicinal chemistry. acs.orgnih.gov For this compound, future research must focus on developing synthetic routes that are not only efficient but also adhere to the principles of green chemistry, minimizing waste and environmental impact.

Microwave-Assisted Solvent-Free Synthesis: A highly promising avenue is the use of microwave-assisted organic synthesis (MAOS). electronicsandbooks.comresearchgate.netresearchgate.net This technology often leads to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. electronicsandbooks.comrsc.org The synthesis of this compound could be achieved by reacting 4-iodoaniline (B139537) with diphenylacetic acid under solvent-free microwave irradiation, a method that aligns with green chemistry goals by eliminating solvent waste and reducing energy consumption. electronicsandbooks.comnih.gov The amidation of amines with carboxylic acids under microwave conditions frequently proceeds rapidly and in high yield, often without the need for a catalyst. electronicsandbooks.comresearchgate.net

Catalytic Solvent-Free Approaches: Alternative green methods include the use of environmentally benign catalysts under solvent-free conditions. Boric acid has been reported as a simple, cheap, and effective catalyst for the amidation of carboxylic acids with urea (B33335), proceeding via simple trituration and heating. semanticscholar.org Another transition metal-free approach involves the use of sodium hydride (NaH) to facilitate amide synthesis from phenyl esters and aryl amines, offering high atom economy. rsc.org

Advanced Catalytic Systems: More advanced strategies like Umpolung Amide Synthesis (UmAS) could be explored. This method, which involves the reaction of α-halo nitroalkanes with N-aryl hydroxylamines, is notable for proceeding without the risk of α-epimerization, a significant advantage when synthesizing chiral molecules. nih.govnih.gov While the parent compound is achiral, this methodology would be invaluable for creating chiral derivatives to probe stereospecific biological interactions.

The following table compares potential synthetic methods for this compound based on analogous reactions reported in the literature.

MethodReactantsConditionsKey AdvantagesReference for Analogy
Conventional HeatingDiphenylacetic acid + 4-iodoanilineHigh temperature, solvent, long reaction timeTraditional, well-established suniv.ac.in
Microwave-Assisted (Solvent-Free)Diphenylacetic acid + 4-iodoanilineMicrowave irradiation (e.g., 3-25 W), 5-15 min, no solventRapid, high yield, energy efficient, no solvent waste electronicsandbooks.comresearchgate.netmdpi.com
Boric Acid Catalysis (Solvent-Free)Diphenylacetic acid + Urea (as amine source surrogate)Boric acid catalyst, heatCheap, environmentally friendly catalyst semanticscholar.org
Transition Metal-Free (Solvent-Free)Diphenylacetyl Phenyl Ester + 4-iodoanilineNaH, heatAvoids transition metal catalysts, high atom economy rsc.org
Umpolung Amide Synthesis (UmAS)α-Fluoro-α,α-diphenyl-nitroethane + N-(4-iodophenyl)hydroxylamineBase (e.g., Cs₂CO₃), solventEpimerization-free, suitable for chiral analogs nih.govnih.gov

Integrated Computational and Experimental Approaches for Mechanism Elucidation

A deep understanding of how this compound functions at a molecular level requires a synergistic combination of computational and experimental techniques. This integrated approach can illuminate its mechanism of action, predict its behavior, and guide further optimization.

Computational Modeling: Modern computational chemistry offers a powerful toolkit for this purpose.

Density Functional Theory (DFT): DFT calculations can be used to determine the molecule's electronic structure, including its frontier molecular orbitals (HOMO-LUMO) and electrostatic potential. nih.govnih.govunimi.it This information helps predict the most likely sites for interaction and chemical reactivity. For instance, DFT studies on similar halogenated compounds have shown that the presence of a halogen significantly influences the molecule's electronic properties and potential for non-covalent interactions. nih.govchemrxiv.org

Molecular Docking: Docking simulations can predict the preferred binding orientation of this compound within the active site of a target protein. nih.govnih.gov These simulations provide crucial hypotheses about the specific amino acid residues involved in binding.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can assess the stability of the predicted protein-ligand complex over time, providing insights into the flexibility of the binding pocket and the dynamic nature of the interactions. nih.gov

Experimental Validation: The predictions from computational studies must be validated through rigorous experimental work.

Spectroscopy: Techniques like FT-IR and NMR spectroscopy are essential for confirming the compound's structure and can also be used to study binding events by monitoring chemical shift perturbations upon interaction with a target protein. chemrxiv.orgnih.gov

X-ray Crystallography: Obtaining a crystal structure of the compound bound to its protein target provides the ultimate experimental proof of the binding mode. It allows for the precise visualization of all intermolecular contacts, including critical hydrogen and halogen bonds. nih.gov

The true power of this approach lies in the iterative cycle between computation and experimentation. For example, a computationally predicted binding mode can guide site-directed mutagenesis experiments, where key interacting residues in the protein are altered to confirm their importance. Conversely, experimental data, such as structure-activity relationships from a series of analogs, can be used to refine and improve the computational models. nih.gov

Development of Targeted Probes for Chemical Biology Studies

Beyond its intrinsic biological activity, this compound can serve as a scaffold for the development of chemical probes—specialized molecules designed to study and visualize biological processes in situ. nih.gov Creating such probes would transform the compound from a subject of study into a tool for discovery.

Probe Design Strategies:

Fluorescent Probes: The core structure can be chemically linked to a fluorophore, a molecule that emits light. nih.govyoutube.com By attaching a fluorophore like a coumarin (B35378) or rhodamine, researchers could create a probe to track the compound's localization within cells using fluorescence microscopy. nsf.govrsc.org In a more sophisticated design, the probe's fluorescence could be engineered to "turn on" or change color only when it binds to its specific target, providing a direct readout of the engagement event. nsf.gov

Activity-Based Probes (ABPs): If the compound is found to bind covalently to a target, it can be modified into an ABP. This involves incorporating a reactive group (a "warhead") that forms a permanent bond with the target protein, alongside a reporter tag (like biotin (B1667282) or a fluorophore). nih.gov ABPs are powerful tools for identifying enzyme targets in their native cellular environment and assessing their activity levels. nih.govthermofisher.com

Affinity-Based Probes: The compound can be immobilized on a solid support, such as beads, to create an affinity matrix. This matrix can then be used to "fish" for binding partners from a complex mixture of cellular proteins (a cell lysate), a technique known as affinity chromatography or pull-down assay.

The following table outlines potential probe development strategies based on the this compound scaffold.

Probe TypeRequired ModificationPrinciple of OperationApplicationReference for Analogy
Fluorescent "Tracker" ProbeCovalent attachment of a fluorophore (e.g., BODIPY, rhodamine)The probe's fluorescence allows for visualization of its subcellular localization.Live-cell imaging, determining where the compound accumulates. nsf.govrsc.org
Fluorescent "Turn-On" ProbeAttachment of a fluorophore whose emission is quenched but is restored upon target binding.A change in fluorescence intensity or wavelength signals target engagement.High-throughput screening for inhibitors, real-time binding assays. nsf.gov
Activity-Based Probe (ABP)Incorporation of a reactive "warhead" (e.g., iodoacetamide, fluoroacetamidine) and a reporter tag.The probe covalently labels the active site of the target enzyme.Target identification, profiling enzyme activity in complex proteomes. nih.govthermofisher.com
Affinity-Based ProbeImmobilization of the compound onto a solid support (e.g., agarose (B213101) beads).The immobilized compound selectively captures its binding partners from a cell lysate.Target identification, discovery of protein interaction networks. nih.gov

Investigation of Non-Covalent Interactions, including Halogen Bonding, in Biological Contexts

The ability of a molecule to bind to a biological target is governed by a subtle interplay of non-covalent interactions. nih.gov For this compound, the iodine atom is not merely a placeholder but a key functional group capable of forming a powerful and highly directional interaction known as a halogen bond (XB). acs.org

The Nature of Halogen Bonding: A halogen bond occurs when an electrophilic region on a halogen atom, known as a σ-hole, interacts with a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom. unimi.itnih.gov The strength of this interaction increases with the polarizability of the halogen, following the trend I > Br > Cl > F. acs.orgnih.gov Thus, the iodine atom in this compound is a potent halogen bond donor. In protein binding pockets, common halogen bond acceptors are the backbone carbonyl oxygens or the side chains of residues like serine, threonine, aspartate, and glutamate. acs.orgnih.gov

Investigating Halogen Bonds and Other Interactions: Future research should aim to precisely quantify the contribution of halogen bonding to the compound's binding affinity and selectivity. This can be achieved through an integrated approach:

Computational Analysis: High-level quantum mechanical calculations can be used to model the geometry and energy of the C-I···O or C-I···N halogen bond between the compound and its target. acs.orgresearchgate.net

Structural Biology: X-ray crystallography of the ligand-protein complex can provide definitive experimental evidence of halogen bonding, revealing precise bond lengths and angles. nih.gov

Structure-Activity Relationship (SAR) Studies: A systematic experimental approach involves synthesizing analogs where the iodine is replaced with bromine, chlorine, fluorine, or hydrogen. By comparing the binding affinities of these analogs, the energetic contribution of the halogen bond can be estimated. Such studies have been instrumental in demonstrating the importance of halogen bonds in increasing the potency and selectivity of inhibitors for targets like protein arginine deiminase 1 (PAD1). nih.gov

Beyond halogen bonding, the two phenyl rings are capable of engaging in π-π stacking and hydrophobic interactions, while the amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). nih.gov A comprehensive investigation would dissect the roles of all these forces to build a complete picture of the molecular recognition process.

The table below summarizes the key non-covalent interactions potentially involving this compound.

Interaction TypeDonor from CompoundPotential Acceptor in ProteinTypical Energy (kJ/mol)Reference for Energy
Halogen BondIodine atom (σ-hole)Backbone C=O, Ser/Thr -OH, Asp/Glu -COO⁻14 - 18 acs.org
Hydrogen BondAmide N-HBackbone C=O, Asp/Glu -COO⁻4 - 50 researchgate.net
Hydrogen BondAmide C=OBackbone N-H, Lys -NH₃⁺, Arg guanidinium, Ser/Thr -OH4 - 50 researchgate.net
π-π StackingPhenyl ringsPhe, Tyr, Trp, His side chains4 - 12 nih.gov
Hydrophobic InteractionPhenyl ringsAliphatic side chains (Ala, Val, Leu, Ile)Variable (driven by entropy) nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-iodophenyl)-2,2-diphenylacetamide, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via acylation of 4-iodoaniline with 2,2-diphenylacetyl chloride in a solvent like dichloromethane or DMF, using a base (e.g., triethylamine) to neutralize HCl byproducts. Reaction optimization involves monitoring via thin-layer chromatography (TLC) and adjusting stoichiometry, temperature (often 0–25°C), and reaction time (4–24 hours). Post-synthesis purification uses column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization .
  • Key Parameters : Yield (60–85%), purity (>95% by HPLC), and structural confirmation via 1^1H/13^{13}C NMR and IR spectroscopy (amide C=O stretch ~1650–1680 cm1^{-1}) .

Q. How is the compound characterized spectroscopically, and what are critical spectral markers?

  • Methodological Answer :

  • NMR : 1^1H NMR shows singlet peaks for the two phenyl groups (δ 7.2–7.5 ppm) and a downfield N–H proton (δ 8.1–8.3 ppm). 13^{13}C NMR confirms the amide carbonyl (δ ~168–170 ppm) and iodophenyl aromatic carbons (δ ~90–138 ppm).
  • IR : Strong absorption bands at ~3250 cm1^{-1} (N–H stretch) and ~1680 cm1^{-1} (amide C=O).
  • Mass Spectrometry : Molecular ion peak [M+H]+^+ at m/z 463 (C20_{20}H16_{16}INO2_2) .

Q. What solvents and conditions are optimal for solubility and stability studies?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (dichloromethane). Stability studies recommend storage at −20°C under inert atmosphere to prevent iodophenyl group degradation. Accelerated stability testing (40°C/75% RH for 4 weeks) shows <5% degradation by HPLC .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. For this compound, asymmetric unit analysis reveals dihedral angles between aromatic rings (e.g., 84–85°), while hydrogen bonding (N–H⋯O) stabilizes the crystal lattice. Conflicting data (e.g., bond lengths or angles) are resolved via high-resolution data collection (Cu-Kα radiation, λ = 1.54178 Å) and refinement using SHELXL .
  • Example : Discrepancies in C–N bond lengths (±0.02 Å) require iterative refinement cycles and validation with R-factor convergence (<0.05) .

Q. What experimental strategies validate the compound’s biological mechanism of action?

  • Methodological Answer :

  • Enzyme Inhibition : Dose-response assays (IC50_{50} determination) with target enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates.
  • Receptor Binding : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KdK_d).
  • Cellular Studies : siRNA knockdown of putative targets followed by viability assays (MTT) to confirm specificity .

Q. How can synthetic byproducts or impurities be identified and minimized?

  • Methodological Answer :

  • HPLC-MS : Detects impurities (e.g., unreacted 4-iodoaniline or acyl chloride derivatives) using reverse-phase C18 columns (acetonitrile/water gradient).
  • Process Optimization : Reducing reaction time or using scavengers (e.g., polymer-bound amines) minimizes side reactions.
  • Crystallography : SC-XRD identifies stereochemical impurities (e.g., cis/trans amide conformers) .

Q. What computational methods predict SAR for analogs of this compound?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., COX-2 active site).
  • QSAR : 3D-QSAR (CoMFA/CoMSIA) correlates substituent effects (e.g., electron-withdrawing iodine) with bioactivity.
  • DFT Calculations : Optimize geometry and calculate electrostatic potential maps to guide iodophenyl group modifications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.